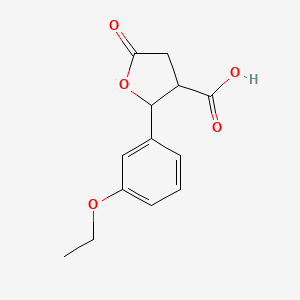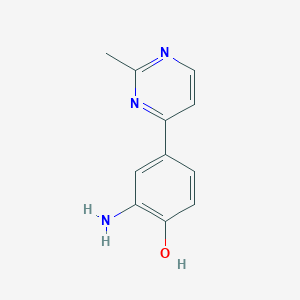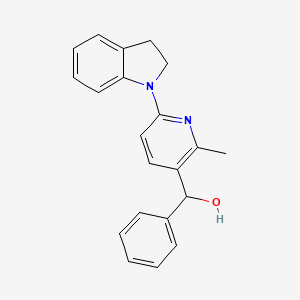![molecular formula C13H19N3O3 B11788672 tert-butyl (6R)-6-methyl-4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B11788672.png)
tert-butyl (6R)-6-methyl-4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (6R)-6-methyl-4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate: is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family. This compound is characterized by its unique structure, which includes a tetrahydropyrido ring fused to a pyrimidine ring, with a tert-butyl ester group at the 7-position and a methyl group at the 6-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (6R)-6-methyl-4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate typically involves the following steps:
Formation of the Pyrido[3,4-d]pyrimidine Core: The core structure can be synthesized through a multi-step process involving the cyclization of appropriate precursors.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group can be introduced by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Methylation: The methyl group at the 6-position can be introduced through alkylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed on the carbonyl group to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl (6R)-6-methyl-4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific kinases involved in cellular signaling pathways .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been explored as a lead compound for the development of drugs targeting cancer and other diseases .
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of tert-butyl (6R)-6-methyl-4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. It acts as an inhibitor of certain kinases, which are enzymes that play a crucial role in cellular signaling pathways. By inhibiting these kinases, the compound can modulate various biological processes, including cell proliferation, apoptosis, and differentiation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate
- tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate
- tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Uniqueness
The uniqueness of tert-butyl (6R)-6-methyl-4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate lies in its specific substitution pattern and the presence of the tert-butyl ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C13H19N3O3 |
|---|---|
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
tert-butyl (6R)-6-methyl-4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C13H19N3O3/c1-8-5-9-10(14-7-15-11(9)17)6-16(8)12(18)19-13(2,3)4/h7-8H,5-6H2,1-4H3,(H,14,15,17)/t8-/m1/s1 |
InChI-Schlüssel |
MYKFCSUDVWXOLM-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@@H]1CC2=C(CN1C(=O)OC(C)(C)C)N=CNC2=O |
Kanonische SMILES |
CC1CC2=C(CN1C(=O)OC(C)(C)C)N=CNC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Difluoromethoxy)-2-ethoxybenzo[d]oxazole](/img/structure/B11788594.png)

![6-(4-Ethylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine](/img/structure/B11788616.png)
![6-Phenyl-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11788619.png)
![6-(3-Chloro-4-methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11788627.png)




![4-Isopropyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile](/img/structure/B11788661.png)




